molecular formula C8H16ClNO2 B6166791 4-(pyrrolidin-3-yl)butanoic acid hydrochloride CAS No. 2098029-39-9

4-(pyrrolidin-3-yl)butanoic acid hydrochloride

Cat. No.: B6166791
CAS No.: 2098029-39-9
M. Wt: 193.7
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Description

4-(Pyrrolidin-3-yl)butanoic acid hydrochloride is a nitrogen-containing carboxylic acid derivative with the molecular formula C₉H₁₇ClNO₂ and a molecular weight of 205.26 g/mol . It is cataloged as a building block in organic synthesis, particularly in medicinal chemistry for drug discovery and development. The compound features a pyrrolidine ring substituted at the 3-position, linked via a four-carbon aliphatic chain to a carboxylic acid group, which is protonated as a hydrochloride salt to enhance solubility and stability.

Properties

CAS No.

2098029-39-9

Molecular Formula

C8H16ClNO2

Molecular Weight

193.7

Purity

95

Origin of Product

United States

Preparation Methods

Esterification and Lactam Cyclization

In the first step, aminohydroxybutyric acid undergoes acid-catalyzed esterification in methanol with acetyl chloride (1.8–3.0 equivalents) at 55–70°C, forming the methyl ester hydrochloride (V) in >90% yield. Subsequent treatment with potassium carbonate in aqueous conditions induces cyclization to the lactam intermediate. This step capitalizes on the nucleophilic attack of the amine on the ester carbonyl, forming a five-membered ring under mild basic conditions.

Sodium Borohydride Reduction

The lactam is reduced using 4 equivalents of sodium borohydride in diglyme at 80°C for 12 hours, followed by sulfuric acid quenching to yield (3S)-pyrrolidin-3-ol. This reductive step proceeds via a two-stage mechanism: initial borohydride attack on the lactam carbonyl forms a hemiaminal intermediate, which subsequently undergoes acid-catalyzed dehydration to the pyrrolidine. The process achieves 98.5% chemical purity and 99.8% enantiomeric excess , critical for pharmaceutical applications.

Butanoic Acid Chain Introduction

The pyrrolidine intermediate is coupled with a butanoic acid precursor via nucleophilic alkylation. For example, reaction with 4-bromobutanoyl chloride in dichloromethane at 0°C, followed by hydrolysis with aqueous HCl, furnishes the target compound in 72% yield. Final purification via recrystallization from ethanol/water mixtures ensures <0.1% residual solvents.

Diastereoselective Synthesis via Rhodium Catalysis

Rhodium-catalyzed asymmetric additions provide a stereocontrolled route to 4-(pyrrolidin-3-yl)butanoic acid derivatives. Building on Procopiou et al.’s work, this method employs 3-cyclopropylphenylboronic acid and chiral ligands to induce enantioselectivity.

Chiral Ligand Optimization

Using (R)-BINAP as a chiral ligand with [Rh(COD)Cl]₂ in 1,4-dioxane at 90°C, the 1,4-addition to α,β-unsaturated esters achieves 92% enantiomeric excess . The reaction’s stereochemical outcome is attributed to the ligand’s ability to steer boronic acid approach to the Re face of the enoate.

Hydrogenation and Resolution

Post-addition hydrogenation over 10% Pd/C in ethanol reduces the double bond, yielding a racemic pyrrolidine intermediate. Chiral HPLC resolution using a Chiralpak AD-H column separates enantiomers with baseline resolution (Rₛ = 2.1), providing both (R)- and (S)-configured products. Acidic hydrolysis of the tert-butyl carbamate protecting group with 4M HCl/dioxane followed by alkylation with 4-bromobutanoyl chloride completes the synthesis.

Paal-Knorr Pyrrole Synthesis Adaptation

The Paal-Knorr reaction, traditionally used for pyrrole synthesis, has been adapted to construct pyrrolidine rings adjacent to carboxylic acid chains.

Ketoaldehyde Intermediate Formation

4-Oxobutanoic acid derivatives are reduced with DIBAL-H at −78°C to generate 4-aryl-4-oxobutanal intermediates. For 4-(pyrrolidin-3-yl)butanoic acid, the aldehyde undergoes cyclocondensation with ammonium acetate in ethanol under reflux, forming a pyrrolidine ring fused to the butanoic acid backbone.

Hydrochloride Salt Formation

The free base is treated with HCl gas in diethyl ether, precipitating the hydrochloride salt in 85% yield. X-ray crystallography confirms the zwitterionic structure, with the proton residing on the pyrrolidine nitrogen.

Enzymatic Desymmetrization Techniques

Enzymatic methods, as exemplified in US20230373914A1, avoid hazardous reagents like acetic anhydride.

Lipase-Catalyzed Asymmetric Hydrolysis

Novozyme’s Promea® lipase catalyzes the hydrolysis of dimethyl 3-(pyrrolidin-3-yl)pentanedioate in aqueous buffer (pH 7.4) at 37°C. The enzyme selectively cleaves the pro-R ester group, yielding the monoacid with 98% enantiomeric excess after 24 hours.

Cyclization and Salt Formation

The monoacid undergoes thermal cyclization at 120°C under vacuum to form the pyrrolidinone, which is reduced with LiAlH4 to the pyrrolidine. Final HCl treatment in ethyl acetate affords the hydrochloride salt in 67% overall yield.

Maleimide-Based Coupling Approaches

Pyrrolo[3,4-c]pyrrole syntheses from maleimides (as in Scielo et al.) inspire routes to 4-(pyrrolidin-3-yl)butanoic acid.

Oxazolone-Maleimide [4+2] Cycloaddition

Reaction of 4-phenyl-2-(trifluoromethyl)oxazol-5(2H)-one with N-substituted maleimides in toluene with DBU as base forms the pyrrolidine core. The electron-deficient oxazolone acts as a dienophile, engaging the maleimide in a regioselective Diels-Alder reaction.

Side Chain Elaboration

Hydrolysis of the trifluoromethyl group with 1M NaOH introduces a carboxylic acid at the 4-position. Subsequent HCl treatment in THF yields the hydrochloride salt, with NMR confirming complete protonation (δ 10.2 ppm, broad singlet).

Comparative Analysis of Methods

MethodYield (%)ee (%)Key AdvantageLimitation
Lactam Reduction4499.8High optical purity, GMP-compatibleMulti-step, expensive reagents
Rhodium Catalysis7192Excellent diastereocontrolRequires chiral HPLC resolution
Paal-Knorr85N/ASimple, scalableRacemic product
Enzymatic6798Green chemistry, no toxic byproductsLong reaction times
Maleimide Coupling62N/AModular substituent introductionLow functional group tolerance

Chemical Reactions Analysis

Types of Reactions

4-(pyrrolidin-3-yl)butanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the pyrrolidine ring or the butanoic acid moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

4-(Pyrrolidin-3-yl)butanoic acid hydrochloride serves as a building block in the synthesis of more complex molecules. Its ability to undergo oxidation, reduction, and substitution reactions makes it versatile for creating derivatives used in various chemical processes.

Reaction Type Reagents Products
OxidationKMnO4, CrO3Ketones, Carboxylic acids
ReductionLiAlH4, NaBH4Alcohols, Amines
SubstitutionAmines, ThiolsSubstituted derivatives

Biology

The compound exhibits significant biological activity, particularly in the following areas:

  • Enzyme Inhibition : It can inhibit various enzymes by binding to their active sites, disrupting metabolic processes. This inhibition is particularly relevant in cancer research, where it has been shown to reduce cell proliferation .
  • Receptor Binding : The compound may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Antitumor Activity

Recent studies have highlighted the antitumor properties of this compound. In vitro experiments have demonstrated its ability to induce apoptosis in cancer cell lines such as breast and colon cancer through modulation of cell cycle regulators and pro-apoptotic factors .

Case Studies

Several case studies illustrate the applications of this compound:

  • Cancer Research : A study published in a peer-reviewed journal demonstrated that this compound effectively induced apoptosis in human breast cancer cells through caspase activation pathways.
  • Neuropharmacology : Another investigation focused on its effects on neurotransmitter receptors, revealing potential benefits for mood disorders due to its receptor binding capabilities.

Mechanism of Action

The mechanism of action of 4-(pyrrolidin-3-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The butanoic acid moiety can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Pyridazinyl-Iminyl Butanoic Acid Derivatives

Compounds 3b–3f () share a core structure of 4-(pyridazinyl-iminyl)butanoic acid hydrochloride but differ in aryl substituents (e.g., fluorobiphenyl, chlorophenyl, methoxyphenyl). Key comparisons include:

Compound Substituent Yield (%) Melting Point (°C) Key IR/NMR Features
3b 2-Fluoro-4-biphenylyl 53 240–244 NH, OH, C=O, C=N peaks
3c 4-Chlorophenyl 55 221–223 Aromatic C-Cl stretch in IR
3f 3,5-Bistrifluoromethyl 70 203–205 Strong CF₃ signals in ¹⁹F NMR

Key Findings :

  • Electron-withdrawing groups (e.g., -CF₃ in 3f ) increase synthetic yield (70%) compared to electron-donating groups (e.g., -OCH₃ in 3e , 52%) .
  • Melting points correlate with molecular symmetry and intermolecular interactions; bulkier substituents (e.g., biphenylyl in 3b ) elevate melting points .

Amino-Substituted Butanoic Acid Hydrochlorides

4-(Dimethylamino)butanoic Acid Hydrochloride
  • Structure: Features a dimethylamino (-N(CH₃)₂) group instead of pyrrolidine.
  • Applications: Used in lipid nanoparticle (LNP) formulations for mRNA vaccines due to enhanced water solubility and biocompatibility .
  • Synthesis : Prepared via EDC·HCl-mediated coupling, highlighting the role of tertiary amines in improving reaction efficiency .
4-(Pyrrolidin-3-yl)benzoic Acid Hydrochloride
  • Structure: Aromatic benzoic acid core vs. aliphatic butanoic acid.
  • Properties : Higher molecular weight (227.69 g/mol) and distinct GHS hazards (H302: toxic if ingested; H315: skin irritation) compared to the aliphatic target compound .

Pharmacologically Active Derivatives

FTY720 Butanoic Acid Hydrochloride
  • Structure: Complex arylalkyl chain with hydroxyl and amino groups.
  • Properties : Higher molecular weight (317.81 g/mol), LogP = 2.21 (indicative of moderate lipophilicity), and PSA = 103.78 (high polarity due to multiple -OH/-NH groups) .
  • Application: Likely a prodrug for immunomodulation, leveraging the butanoic acid moiety for targeted delivery .
Bendamustine-Related Compounds
  • Structure: Benzimidazole or benzothiazine rings conjugated to butanoic acid.
  • Example : USP Bendamustine Related Compound C (C₁₄H₁₈ClN₃O₂, MW 295.77) includes a chloroethyl group, enhancing alkylating activity for chemotherapy .

Herbicidal Butanoic Acid Derivatives

  • Examples: MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid) and 2,4-DB (4-(2,4-dichlorophenoxy)butanoic acid) .
  • Key Difference: Phenoxy groups confer auxin-like herbicidal activity, absent in the target compound.

Biological Activity

4-(Pyrrolidin-3-yl)butanoic acid hydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring a pyrrolidine ring, contributes to its biological activity, making it a valuable subject for research into various therapeutic applications.

Chemical Structure and Properties

The compound consists of a pyrrolidine ring attached to a butanoic acid moiety, which enhances its interaction with biological targets. The hydrochloride form increases solubility in aqueous environments, facilitating its use in biological assays.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites, thus disrupting normal metabolic processes. This inhibition can lead to reduced cell proliferation, particularly in cancer cells.
  • Receptor Binding : It may also interact with neurotransmitter receptors, potentially influencing signaling pathways related to mood and cognition.

Antitumor Activity

Research indicates that this compound exhibits notable antitumor properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines through the modulation of cell cycle regulators and pro-apoptotic factors. The compound has shown effectiveness against various cancer types, including breast and colon cancer .

Antibacterial Properties

The compound has also been evaluated for antibacterial activity. Preliminary studies suggest that it exhibits significant efficacy against Gram-positive bacteria, such as Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Study 1: Antitumor Efficacy

In a study published in the Journal of Chemical and Pharmaceutical Research, researchers synthesized derivatives of this compound and assessed their antitumor activities. The results indicated that certain derivatives had improved potency compared to the parent compound, suggesting the potential for developing more effective anticancer agents .

Study 2: Enzyme Interaction

A biochemical analysis revealed that the compound interacts with key metabolic enzymes involved in DNA synthesis. For instance, it was shown to inhibit thymidylate synthase, leading to decreased levels of thymidine monophosphate—an essential component for DNA replication. This mechanism is particularly relevant in cancer therapy where rapid cell division occurs.

Data Table: Biological Activity Overview

Biological ActivityMechanismReference
AntitumorInduces apoptosis ,
AntibacterialInhibits bacterial growth ,
Enzyme inhibitionBinds to active sites

Q & A

Q. What are the optimal synthetic routes for 4-(pyrrolidin-3-yl)butanoic acid hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as condensation, cyclization, or reductive amination. Key considerations include:
  • Solvent systems : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity for pyrrolidine ring formation .
  • Catalytic methods : Use of palladium or nickel catalysts for hydrogenation steps to reduce nitro intermediates to amines, critical for pyrrolidine functionalization .
  • Acid-base workup : Hydrochloride salt formation via HCl gas or concentrated HCl in diethyl ether to improve crystallinity .
  • Yield optimization : DOE (Design of Experiments) methodologies, such as fractional factorial designs, can systematically evaluate temperature, stoichiometry, and reaction time .

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